1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cyclic GMP Phosphodiesterase Inhibition
Research by Takase et al. (1994) explored quinazoline derivatives, including 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, for their ability to inhibit cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta. They found that substitution at the 6-position with groups like methoxy significantly enhances inhibitory activity. These compounds demonstrated potent and specific inhibition of cGMP-PDE and could induce dilation of coronary arteries (Takase et al., 1994).
Antitumor Activity
Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, exhibiting significant antitumor activity. These compounds, related to 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, were tested against a panel of 11 cell lines, showing promising results, particularly for compound 7 (Maftei et al., 2013).
Antibacterial and Antifungal Activity
Gupta et al. (2008) investigated the antimicrobial activity of 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-one derivatives. These compounds, related to the queried chemical, showed notable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against fungi like Aspergillus niger (Gupta et al., 2008).
Antimalarial Activity
Rice (1976) synthesized benzo(h)quinoline-4-methanols, similar in structure to the queried compound. These compounds displayed significant antimalarial activity against Plasmodium berghei in infected mice, although they were noted to be moderately phototoxic (Rice, 1976).
Herbicidal Applications
Wang et al. (2014) explored triketone-containing quinazoline-2,4-dione derivatives for herbicidal applications. The synthesized compounds exhibited better herbicidal activity than mesotrione against a broad spectrum of weeds, suggesting potential agricultural use for similar compounds (Wang et al., 2014).
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 4-methylbenzylamine and anthranilic acid. The second intermediate is 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from the first intermediate and 4-methoxyphenylhydrazine and ethyl chloroformate. The final product is then obtained by coupling the second intermediate with 3-bromo-1-chloropropane in the presence of potassium carbonate and DMF.", "Starting Materials": [ "4-methylbenzylamine", "anthranilic acid", "4-methoxyphenylhydrazine", "ethyl chloroformate", "3-bromo-1-chloropropane", "potassium carbonate", "DMF" ], "Reaction": [ "Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione: React 4-methylbenzylamine with anthranilic acid in the presence of acetic anhydride and heat to obtain the intermediate.", "Synthesis of 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione: React the intermediate obtained in step 1 with 4-methoxyphenylhydrazine in the presence of ethanol and heat to obtain the hydrazone intermediate. React the hydrazone intermediate with ethyl chloroformate in the presence of triethylamine and DCM to obtain the second intermediate.", "Coupling of the second intermediate with 3-bromo-1-chloropropane: React the second intermediate with 3-bromo-1-chloropropane in the presence of potassium carbonate and DMF to obtain the final product." ] } | |
Numéro CAS |
1251634-35-1 |
Nom du produit |
1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C26H22N4O4 |
Poids moléculaire |
454.486 |
Nom IUPAC |
1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-17-7-9-18(10-8-17)15-30-25(31)21-5-3-4-6-22(21)29(26(30)32)16-23-27-24(28-34-23)19-11-13-20(33-2)14-12-19/h3-14H,15-16H2,1-2H3 |
Clé InChI |
LMPJYNQSLQSNKD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.